Zolpidem Carboxylic Acid

Description

Contextualization of Zolpidem Carboxylic Acid as a Key Metabolite

Zolpidem undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the most significant contributor. numberanalytics.comvulcanchem.comoup.com This metabolic process transforms zolpidem into several byproducts, with this compound being the most prominent. numberanalytics.comunitedchem.com Specifically, two main carboxylic acid metabolites are formed: zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA). vulcanchem.comnih.govnih.gov Of these, zolpidem phenyl-4-carboxylic acid is considered the major urinary metabolite, accounting for a substantial portion—reportedly up to 51%—of an administered zolpidem dose. researchgate.netcerilliant.comsigmaaldrich.comcerilliant.com

Due to this extensive metabolism, less than 1% of zolpidem is excreted unchanged in the urine. oup.com This makes the detection of the parent drug in urine challenging, especially after a short period. researchgate.netoup.comsigmaaldrich.comresearchgate.net Consequently, this compound serves as a more reliable and persistent biomarker for confirming zolpidem intake. oup.comresearchgate.net Its presence in biological samples like urine and hair provides a longer window of detection, which is a critical aspect of its importance in analytical research. researchgate.netnih.govoup.com

Significance of Metabolite Research in Pharmacological Science

The study of drug metabolites is a cornerstone of modern pharmacological and toxicological science. nih.gov When a drug is administered, the body's metabolic processes can convert it into various other substances. news-medical.netmsdmanuals.com Understanding these metabolites is critical for several reasons.

Firstly, metabolites can be pharmacologically active, sometimes exhibiting effects similar to, or even more potent than, the parent drug. nih.govnews-medical.nettandfonline.com Conversely, metabolism typically inactivates drugs, converting them into more water-soluble forms that are easier for the body to excrete. msdmanuals.com The metabolites of zolpidem are generally considered inactive. numberanalytics.com

Secondly, the pharmacokinetic profile of a drug is incomplete without considering its metabolites. tandfonline.com The rate and pathway of metabolism can vary significantly among individuals due to genetic factors, liver health, and drug interactions, affecting both the efficacy and safety of a drug. news-medical.net

Finally, in the context of drug testing and forensic analysis, metabolites often provide a more extended detection window than the parent compound. tandfonline.com This is particularly true for drugs like zolpidem that are rapidly cleared from the system. oup.com The investigation of metabolites like this compound is therefore indispensable for applications ranging from monitoring patient compliance to forensic investigations. oup.comnih.gov

Overview of Research Trajectories for this compound

Research concerning this compound has primarily followed three main trajectories:

Development of Analytical Methods: A significant body of research has been dedicated to creating and refining sensitive and specific methods for the detection and quantification of this compound in various biological matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to analyze its presence in urine and hair. researchgate.netnih.govsigmaaldrich.com These methods are crucial for obtaining reliable results in both clinical and forensic settings. oup.com

Forensic and Toxicological Applications: Because zolpidem has been implicated in drug-facilitated crimes, the ability to prove its ingestion is of high forensic importance. oup.comoup.comoup.com Research has demonstrated that this compound is a robust marker for this purpose. Its longer half-life allows for detection in urine for up to 72 hours after a single administration. oup.comsigmaaldrich.com Furthermore, its incorporation into hair provides a much wider window for detecting past exposure, making it invaluable in forensic investigations. researchgate.netnih.gov Studies have focused on its distribution in postmortem specimens to aid in determining the cause of death in poisoning cases. nih.govoup.comsigmaaldrich.com

Clinical Compliance Monitoring: In clinical settings, verifying that a patient is taking their prescribed medication is essential. Given the rapid elimination of zolpidem, testing for the parent drug alone can be misleading. oup.com Research has shown that including this compound in urine drug tests significantly increases the detection rate of zolpidem use, with some studies showing that monitoring for the metabolite improves detection by over 27%. oup.comresearchgate.netnih.gov This provides clinicians with a more accurate tool for making decisions about patient care. unitedchem.com

Data Tables

Table 1: Chemical and Physical Properties of Zolpidem Phenyl-4-Carboxylic Acid

| Property | Value | Source(s) |

|---|---|---|

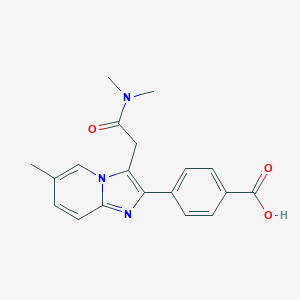

| IUPAC Name | 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | nih.gov |

| Synonyms | ZCA, Zolpidem Metabolite I, SL 84.0589 | oup.comnih.gov |

| Molecular Formula | C₁₉H₁₉N₃O₃ | nih.govcymitquimica.com |

| Molecular Weight | 337.38 g/mol | nih.govcymitquimica.com |

| CAS Number | 109461-65-6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148941 | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-65-6 | |

| Record name | Zolpidem carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLPIDEM CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Biotransformation of Zolpidem to Its Carboxylic Acid Derivatives

Primary Metabolic Routes Leading to Zolpidem Carboxylic Acid Formation

The metabolism of zolpidem in humans is extensive, with the parent drug being converted into pharmacologically inactive metabolites. drugbank.comnih.gov The formation of this compound derivatives proceeds through several key pathways, which are crucial for the drug's clearance from the body.

Side Chain Oxidation Pathways

A primary route of zolpidem metabolism involves the oxidation of the methyl groups on both the phenyl and imidazopyridine rings. drugbank.comresearchgate.netoup.com This process ultimately yields two main carboxylic acid metabolites: zolpidem phenyl-4-carboxylic acid (ZCA) and zolpidem 6-carboxylic acid. wikipedia.orgresearchgate.net ZCA is the major urinary metabolite, accounting for a significant portion of the administered dose. oup.comcerilliant.com The oxidation of these methyl groups is a critical step that renders the compound more water-soluble, facilitating its excretion.

Phenolic Hydroxylation Pathways

In addition to side-chain oxidation, phenolic hydroxylation is another significant metabolic pathway for zolpidem. oup.comnih.gov This process involves the introduction of a hydroxyl group onto the aromatic rings of the zolpidem molecule. This hydroxylation step can occur at different positions on the molecule, contributing to the diversity of metabolites formed. pharmgkb.org

Identification and Characterization of Cytochrome P450 Isoenzymes

The biotransformation of zolpidem is mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govnih.gov Several specific CYP isoforms have been identified as being involved in the metabolism of zolpidem, with varying degrees of contribution.

Major Contributing Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C9, CYP1A2)

Research has consistently shown that CYP3A4 is the principal enzyme responsible for zolpidem metabolism, accounting for approximately 61% of its clearance. wikipedia.orgnih.govdrugbank.comnih.gov Its significant role has been confirmed through in vitro studies using human liver microsomes and cDNA-expressed human cytochromes. nih.govnih.gov

CYP2C9 also plays a substantial role, contributing to about 22% of the net intrinsic clearance of zolpidem. wikipedia.orgnih.govdrugbank.com The involvement of CYP2C9 is supported by inhibition studies using sulfaphenazole, a specific inhibitor of this isoenzyme. nih.gov

CYP1A2 is another major contributor, responsible for approximately 14% of zolpidem's metabolism. wikipedia.orgnih.govdrugbank.com The inducibility of this enzyme by factors such as smoking can potentially influence the rate of zolpidem metabolism. genesight.com

Minor Contributing Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2C19)

While the bulk of zolpidem metabolism is handled by CYP3A4, CYP2C9, and CYP1A2, other isoforms contribute to a lesser extent. CYP2D6 and CYP2C19 have been identified as minor pathways, collectively accounting for less than 3% to 5% of the drug's biotransformation. wikipedia.orgoup.comnih.govdrugbank.com Despite their minor role, the genetic polymorphism associated with these enzymes, particularly CYP2D6 and CYP2C19, can be a source of inter-individual variability in drug response. researchgate.net

| Cytochrome P450 Isoform | Projected Contribution to Net Intrinsic Clearance | Classification |

| CYP3A4 | ~61% nih.govdrugbank.com | Major |

| CYP2C9 | ~22% nih.govdrugbank.com | Major |

| CYP1A2 | ~14% nih.govdrugbank.com | Major |

| CYP2D6 | <3% nih.govdrugbank.com | Minor |

| CYP2C19 | <3% nih.govdrugbank.com | Minor |

Enzyme Kinetics and Rate-Limiting Steps in Carboxylic Acid Formation

The biotransformation of zolpidem into its main metabolite, this compound, is a sequential process involving initial oxidation followed by further enzymatic conversion. The formation of the alcohol derivatives of zolpidem is considered the rate-limiting step in this metabolic cascade. nih.govpharmgkb.org This initial hydroxylation is primarily carried out by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing the principal role. nih.govpharmgkb.org Other enzymes, such as CYP1A2 and CYP2D6, also contribute to the formation of these alcohol intermediates, but to a lesser extent. pharmgkb.org

In Vitro Metabolism Studies Using Hepatic Microsomes and Hepatocytes

To understand the metabolic fate of zolpidem, researchers have extensively used in vitro models, including human liver microsomes and primary human hepatocytes. These models allow for a detailed characterization of the enzymes and pathways involved in the formation of this compound.

Microsomal Biotransformation Profiles

Studies utilizing human liver microsomes, which are rich in CYP enzymes, have been crucial in elucidating the initial steps of zolpidem metabolism. researchgate.netmdpi.com These in vitro experiments show that zolpidem is transformed into three primary hydroxylated metabolites. nih.gov The pathway that forms the M-3 metabolite, the direct precursor to zolpidem phenyl-4-carboxylic acid, is the most dominant. nih.govoup.com Based on the ratio of Vmax to Km, this pathway accounts for an average of 84% of the net intrinsic clearance in liver microsomes. nih.gov

Further investigations with expressed human CYP enzymes have quantified the contribution of each isoenzyme to zolpidem's metabolism. CYP3A4 is responsible for the majority of the clearance, with significant contributions from CYP2C9 and CYP1A2. nih.gov

Studies in Primary Human Hepatocyte Cultures

Experiments using primary cultures of human hepatocytes, which contain both Phase I and Phase II metabolic enzymes, provide a more complete picture that closely mimics the in vivo environment. In these cultures, zolpidem is extensively and almost exclusively converted to one of its carboxylic acid derivatives, which is the main metabolite found in the human body. nih.gov The rate of production of this metabolite is significantly increased when the cells are treated with compounds that induce CYP1A and CYP3A enzymes, such as beta-naphthoflavone (B1666907) and rifampicin, further confirming the critical role of these enzymes. nih.gov

Conversely, a separate study found that treating primary human hepatocytes with zolpidem did not alter the mRNA levels of several key cytochromes, including CYP1A1, CYP1A2, CYP2C9, and CYP3A4. nih.gov This suggests that zolpidem itself is not a significant inducer of its own metabolic enzymes. nih.gov

Investigation of Aldehyde Dehydrogenases (ALDHs) and Alcohol Dehydrogenases (ADHs) in Carboxylic Acid Formation

Following the initial rate-limiting hydroxylation of zolpidem by CYP enzymes, the resulting alcohol metabolites are rapidly oxidized further. This two-step process involves alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net

First, ADHs, a class of cytosolic enzymes, oxidize the alcohol derivatives of zolpidem to form intermediate aldehydes. nih.govresearchgate.netyoutube.comamericanaddictioncenters.org Subsequently, these highly reactive aldehydes are efficiently converted into their corresponding carboxylic acids by NAD(P)+-dependent ALDHs. nih.govresearchgate.netdeepdyve.comnih.gov This final conversion to a stable, water-soluble carboxylic acid is a crucial detoxification step that prepares the molecule for excretion. nih.govresearchgate.net

Chemical Synthesis and Derivatization Approaches for Zolpidem Carboxylic Acid and Analogues

Synthetic Routes to Zolpidem Carboxylic Acid Isomers (e.g., Phenyl-4-Carboxylic Acid, 6-Carboxylic Acid)

The primary metabolites of zolpidem result from the oxidation of the methyl groups on either the phenyl ring or the imidazopyridine core, leading to Zolpidem Phenyl-4-Carboxylic Acid and Zolpidem 6-Carboxylic Acid, respectively. Synthetic routes to these isomers often adapt established methods for constructing the core imidazo[1,2-a]pyridine (B132010) scaffold.

A prevalent strategy involves the condensation of a substituted 2-aminopyridine (B139424) with a functionalized α-bromoacetophenone. nih.gov To synthesize Zolpidem Phenyl-4-Carboxylic Acid, the route starts with an acetophenone (B1666503) derivative where the para-methyl group is replaced by a protected carboxyl group, such as a methyl ester. This starting material is brominated at the α-position and then condensed with 2-amino-5-methylpyridine (B29535) to form the imidazopyridine ring system. The subsequent steps mirror the synthesis of zolpidem, involving the introduction of the acetamide (B32628) side chain at the C3 position, followed by deprotection of the carboxylic acid.

Alternatively, a common route to the C3-acetamide side chain involves creating a nitrile intermediate, which is then hydrolyzed to a carboxylic acid (termed "zolpidic acid" in some literature). jocpr.comumich.edu This zolpidic acid is then amidated to produce zolpidem. This pathway can be adapted to produce the desired carboxylic acid isomers.

Synthesis of Zolpidem Phenyl-4-Carboxylic Acid:

Imidazopyridine Core Formation: Condensation of 2-amino-5-methylpyridine with methyl 4-(2-bromoacetyl)benzoate.

Side Chain Introduction: A Mannich reaction on the imidazopyridine core, followed by conversion to a nitrile. umich.edu

Hydrolysis: The nitrile group is hydrolyzed to form the C3-acetic acid moiety.

Amidation: The newly formed carboxylic acid is reacted with dimethylamine (B145610) to yield the final amide.

Ester Hydrolysis: The methyl ester on the phenyl ring is hydrolyzed to furnish the final Zolpidem Phenyl-4-Carboxylic Acid.

Synthesis of Zolpidem 6-Carboxylic Acid: The synthesis for this isomer requires a different starting pyridine (B92270).

Starting Material: The synthesis begins with 2-amino-5-carboxypyridine or its ester equivalent.

Imidazopyridine Core Formation: The pyridine is condensed with 2-bromo-1-(p-tolyl)ethan-1-one.

Side Chain Synthesis: The C3-acetamide side chain is constructed using methods analogous to standard zolpidem synthesis, such as the hydrolysis of a nitrile intermediate followed by amidation. jocpr.com If an ester was used for the pyridine starting material, a final hydrolysis step is required.

A key intermediate in many syntheses is the imidazo[1,2-a]pyridine-3-acetonitrile. Hydrolysis of this cyano group with reagents like potassium hydroxide (B78521) in alcohol or with a strong acid like sulfuric acid yields the corresponding carboxylic acid, which is a direct precursor to the final amide product. jocpr.comumich.edu

Novel Synthetic Methodologies for Carboxylic Acid Construction

Modern synthetic chemistry offers powerful tools that can be applied to construct the carboxylic acid functionality on the zolpidem scaffold with greater efficiency and under milder conditions.

Dual photoredox and nickel catalysis has emerged as a transformative strategy for forging carbon-carbon bonds. beilstein-journals.org This methodology uses visible light to excite a photocatalyst, which then engages in single-electron transfer (SET) to generate radical intermediates that are captured by a nickel catalyst. princeton.edu

While often used for decarboxylative coupling (removing a CO₂ group), the underlying principles can be harnessed for carboxylation or acylation. princeton.edunih.gov A plausible, though not yet specifically reported for this compound, approach would involve:

Radical Generation: An aryl halide precursor of the zolpidem core (e.g., a bromo-imidazopyridine) undergoes oxidative addition to a Ni(0) complex.

Acyl Radical Formation: Separately, an α-oxo acid can be used to generate an acyl radical via photoredox-mediated decarboxylation. nih.gov

Cross-Coupling: The acyl radical couples with the Ni-aryl complex, and subsequent reductive elimination forms the C-C bond, attaching the necessary acyl group to the zolpidem scaffold, which can then be converted to the carboxylic acid.

This approach avoids harsh reagents and high temperatures, offering a mild pathway to complex ketone and acid derivatives. The mechanism relies on the ability of the photocatalyst to modulate the oxidation states of the nickel catalyst while generating open-shell radical species. nih.gov

| Catalyst System Component | Proposed Function |

| Iridium or Ruthenium Complex | Photocatalyst; absorbs visible light to initiate single-electron transfer (SET). |

| Nickel(II) Complex (e.g., NiCl₂·dtbbpy) | Precatalyst for the cross-coupling cycle. |

| α-Oxo Acid / CO₂ source | Precursor for the acyl radical or direct carboxylation agent. |

| Amine Base | Promotes catalyst turnover and neutralizes acid byproducts. |

| Solvent (e.g., DMF, DMSO) | Polar aprotic solvent to facilitate the catalytic cycles. |

Microwave-assisted organic synthesis has proven highly effective for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of zolpidem and its analogues. nih.gov The transfer of synthetic procedures from conventional oil-bath heating to microwave irradiation significantly reduces reaction times, often from many hours to mere minutes. nih.govnih.gov

A study detailed an efficient three-step microwave-assisted synthesis of zolpidem analogues. nih.gov This methodology is directly applicable to the synthesis of this compound precursors.

Step 1: Imidazo[1,2-a]pyridine Core Synthesis

Reaction: Condensation of a 2-aminopyridine with an α-bromoacetophenone.

Conditions: The reactants are heated with sodium bicarbonate in toluene.

Comparison: Microwave heating at 110 °C for 30-40 minutes provides yields of 82-90%, whereas conventional heating often requires overnight reflux with lower yields. nih.govnih.gov

Step 2: Introduction of the Pre-Side Chain

Reaction: Reaction of the imidazopyridine core with N,N-dimethyl-2-oxoacetamide.

Conditions: Microwave irradiation at 65 °C for 60 minutes. nih.gov

Step 3: Final Side Chain Formation

Reaction: Dehydroxylation of the intermediate from Step 2.

Conditions: Use of phosphorus tribromide (PBr₃) in THF under microwave irradiation at 50 °C for 45 minutes. nih.gov

This rapid, efficient, and high-yield protocol demonstrates the superiority of microwave assistance for constructing the zolpidem scaffold.

| Synthetic Step | Conventional Heating Time | Microwave Heating Time | Microwave Yield |

| Imidazopyridine Formation | >12 hours | 40 minutes | ~85-90% |

| Side Chain Addition | Not specified | 60 minutes | ~71-82% |

| Dehydroxylation | Not specified | 45 minutes | ~71-82% |

A multi-step flow synthesis can produce imidazo[1,2-a]pyridines, including zolpidem and its carboxylic acid intermediates. The process typically involves pumping streams of reagents through heated coils or packed-bed reactors, with in-line purification steps using scavenger resins to remove byproducts and unreacted reagents.

A reported flow synthesis of zolpidem analogues included a step for producing the corresponding carboxylic acids. This was achieved by passing a stream of the amide through a reactor containing an immobilized acidic resin, which catalyzed the hydrolysis to the carboxylic acid in high yield and purity without the need for a traditional aqueous workup. This demonstrates a safe and automated method for producing this compound derivatives on a laboratory scale. jocpr.com

Preparation of this compound Reference Standards

The accurate detection and quantification of zolpidem and its metabolites in biological samples are crucial for clinical and forensic toxicology. This requires high-purity, certified reference materials (CRMs). Zolpidem Phenyl-4-Carboxylic Acid is the major metabolite and a key analyte in urine drug testing, as its presence extends the detection window well beyond that of the parent drug. cerilliant.com

Several chemical suppliers, such as Cerilliant and Sigma-Aldrich, provide certified solution standards of Zolpidem Phenyl-4-Carboxylic Acid. cerilliant.comsigmaaldrich.com These standards are prepared gravimetrically and are qualified by rigorous testing, including LC-MS/MS, to confirm identity and concentration.

Furthermore, stable-labeled internal standards, such as Zolpidem Phenyl-4-Carboxylic Acid-D4, are available. These deuterated standards are essential for quantitative analysis using mass spectrometry, as they co-elute with the analyte but are distinguishable by their higher mass, allowing for correction of matrix effects and variations in sample extraction. The preparation of these standards involves the synthesis of the deuterated analogue, followed by purification and certification to ensure analytical reliability.

Advanced Analytical Methodologies for Detection and Quantitation of Zolpidem Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing zolpidem carboxylic acid, enabling its isolation from the parent drug, other metabolites, and endogenous matrix components. Both liquid and gas chromatography platforms are effectively employed for this purpose.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is the most common technique for the analysis of ZCA. These methods offer high efficiency and compatibility with mass spectrometry without the need for derivatization.

Researchers have developed numerous LC methods that successfully separate ZCA from zolpidem and other metabolites like zolpidem phenyl-4-carboxylic acid (ZPCA). researchgate.net Typical analytical columns include C18 and Phenyl-Hexyl, which provide effective retention and separation. oup.comresearchgate.net Mobile phases generally consist of a mixture of an aqueous solvent (e.g., water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). oup.comnih.gov Gradient elution is frequently used to optimize the separation and reduce analysis time, with some rapid methods achieving run times of less than five minutes. oup.comresearchgate.net

Interactive Table: Examples of LC Methods for this compound Analysis

| Analytical Column | Mobile Phase Composition | Elution Type | Reference |

|---|---|---|---|

| Thermo Scientific Hypersil Gold C18 (100 x 2.1 mm, 3 µm) | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | Gradient | oup.com |

| Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) | A: 5 mM Ammonium Acetate in water; B: 5 mM Ammonium Acetate in 60:40 Methanol:Acetonitrile | Gradient | researchgate.net |

| Acquity™ UPLC HSS T3 (100mm×2.1mm, 1.8μm) | Acetonitrile and water, both with 20 mmol/L ammonium acetate and 0.1% formic acid | Gradient | researchgate.net |

| Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 µm) | Water and acetonitrile, both with 2mM ammonium trifluoroacetate (B77799) and 0.2% acetic acid | Gradient | nih.gov |

Gas chromatography coupled with mass spectrometry (GC-MS) also serves as a powerful tool for ZCA detection. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is a mandatory step prior to GC analysis. researchgate.net This process converts ZCA into a more volatile and thermally stable compound suitable for the GC system.

A common derivatization approach involves alkylation, for instance, using ethyl iodide. researchgate.net Another method utilizes hexafluoroisopropanol and heptafluorobutyric anhydride (B1165640). researchgate.net Following derivatization, the analyte is separated on a capillary column. While effective, the requirement for an additional sample preparation step (derivatization) makes GC-based methods more time-consuming compared to LC-based approaches.

Interactive Table: GC Method Parameters for this compound Analysis

| Derivatization Agent(s) | Sample Matrix | Detection Method | Reference |

|---|---|---|---|

| Ethyl iodide | Urine | GC-MS (Selected Ion Monitoring) | researchgate.net |

| Hexafluoroisopropanol and Heptafluorobutyric anhydride | Hair | GC-EI-MS/MS | researchgate.net |

Mass Spectrometry Detection Platforms

Mass spectrometry (MS) provides the high sensitivity and specificity required for the definitive identification and quantification of ZCA in biological samples. Its ability to distinguish compounds based on their mass-to-charge ratio (m/z) is invaluable in forensic and clinical toxicology.

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative analysis of ZCA. In this technique, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) is selected, fragmented, and one or more characteristic product ions are monitored. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and reduces chemical noise, leading to very low limits of detection (LOD) and quantification (LOQ). oup.comresearchgate.net

For ZCA, several precursor-to-product ion transitions have been established to ensure reliable identification and quantification. The use of stable isotope-labeled internal standards, such as ZCA-d6, is crucial for correcting matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. oup.com

Interactive Table: Selected MS/MS Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| This compound (Quantifier) | 338.3 | 293.1 | Positive ESI | oup.com |

| This compound (Qualifier) | 338.3 | 249.2 | Positive ESI | oup.com |

| This compound (Quantifier) | 338.100 | 293.100 | Positive ESI | researchgate.net |

| This compound (Qualifier) | 338.100 | 221.100 | Positive ESI | researchgate.net |

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, offers a powerful alternative to tandem MS for metabolite analysis. nih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown or suspected compound. researchgate.net

This capability is particularly advantageous in non-targeted screening, where the goal is to identify any drug or metabolite present in a sample without prior selection. For ZCA, HRMS can confirm its presence by matching the measured accurate mass of the precursor ion to its theoretical exact mass (C19H19N3O3, exact mass: 337.1426). massbank.jp Furthermore, the analysis of high-resolution fragment ions can provide structural confirmation, aiding in the differentiation of isomers and the identification of novel metabolites. researchgate.netnih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract ZCA from the biological matrix, concentrate it, and remove interfering substances. The choice of method depends on the matrix (e.g., urine, blood, hair) and the subsequent analytical technique.

Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating ZCA from urine and blood. oup.comjohnshopkins.edu Mixed-mode SPE cartridges, which utilize a combination of reversed-phase and ion-exchange mechanisms, are particularly common. oup.com The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. SPE can yield high extraction efficiencies, often between 78-90%. johnshopkins.edu

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that has been successfully applied to ZCA analysis. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For ZCA, a common approach involves adjusting the sample pH to 4.5-5.0 and extracting with a chloroform/isopropanol mixture. researchgate.net This method can achieve good recovery rates, with some studies reporting around 80%. researchgate.net

Protein Precipitation: For blood or plasma samples, protein precipitation is a simple and rapid method to remove proteins that can interfere with analysis. It is often referred to as a "crash" method. Acetonitrile is frequently used to precipitate the proteins, and after centrifugation, the supernatant containing the analyte can be directly analyzed or further purified. researchgate.net

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been adapted for extracting drugs from biological samples. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. This approach has been optimized to effectively extract z-drugs and their metabolites from urine.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a cornerstone for the purification and concentration of this compound from biological fluids. This technique relies on the partitioning of ZCA between a solid sorbent and the liquid sample matrix. Mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are particularly effective.

One validated method for urine samples utilizes a 10 mg Evolute Express ABN solid-phase extraction cartridge. oup.com The procedure involves enzymatic hydrolysis to cleave any conjugated metabolites, followed by extraction on a dedicated sample handling system. oup.com The extraction protocol includes preconditioning with 2% formic acid, two washes with 5% methanol, and final elution with 100% methanol. oup.com This multi-step process ensures the removal of interfering substances and high recovery of the analyte. oup.com Another approach for urine analysis employs CLEAN SCREEN® DAU mixed-mode SPE columns, which has been shown to effectively extract both zolpidem and ZCA. unitedchem.com

For more challenging matrices like hair, a zirconia-based hybrid solid-phase extraction (HybridSPE) technique has been developed. This method, following mechanical pulverization of the hair and methanol extraction, provides effective sample purification, enabling sensitive detection by subsequent instrumental analysis. researchgate.net

A variation of SPE, known as magnetic solid-phase extraction (MSPE), utilizes magnetic nanoparticles as the sorbent. This simplifies the separation process by using a magnet to isolate the sorbent, eliminating the need for centrifugation or vacuum manifolds and making the process faster and more environmentally friendly. nih.govmdpi.com

Table 1: SPE Conditions for this compound Analysis in Urine

| Parameter | Condition | Reference |

| SPE Cartridge | 10 mg Evolute Express ABN | oup.com |

| Pre-treatment | Enzymatic Hydrolysis (IMCSzyme™) | oup.com |

| Preconditioning | 2% Formic Acid | oup.com |

| Wash Steps | 5% Methanol (x2) | oup.com |

| Elution Solvent | 100% Methanol | oup.com |

Electro-Driven Microextraction Methods

Electro-driven microextraction, specifically electromembrane extraction (EME), has emerged as a novel technique for the quantitation of zolpidem and, by extension, its metabolites. nih.govnih.gov This method utilizes an electrical field as the driving force to transport analytes from a sample solution, through a supported liquid membrane (SLM) immobilized in the pores of a hollow fiber, and into an acceptor solution. nih.govnih.gov

In a study developing an EME method for zolpidem, the SLM consisted of 2-ethylhexanol. A 150V electric field was applied to facilitate the migration of the analyte. nih.govnih.gov Optimal extraction was achieved with a donor solution pH of 6.0 and an acceptor solution pH of 2.0, resulting in an enrichment factor greater than 75 within 15 minutes. nih.govnih.gov This technique significantly enhances the sensitivity of subsequent analysis by high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.govnih.gov While this study focused on the parent drug, the principles are applicable to its carboxylic acid metabolite, which possesses a charge that can be manipulated by pH for efficient extraction.

QuEChERS Methodology for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in food, has been successfully adapted for the analysis of pharmaceuticals in biological samples. researchgate.netresearchgate.net This approach involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and salting-out agents, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). researchgate.net

For the analysis of z-drugs, including zolpidem and its metabolites, in urine, an optimized QuEChERS method has been developed. researchgate.net This method effectively extracts the target compounds while minimizing matrix effects, leading to high recovery rates. The resulting extract is clean enough for direct analysis by both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), providing a versatile and robust solution for clinical and forensic analysis. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

For analysis by gas chromatography (GC), the polarity and low volatility of this compound necessitate derivatization. This chemical modification process converts the analyte into a less polar and more volatile derivative, improving its chromatographic behavior and detection sensitivity.

Acylation with Hexafluoroisopropanol and Heptafluorobutyric Anhydride

A two-step derivatization process involving acylation has been successfully applied for the analysis of ZCA in hair samples. nih.gov In this method, the extracts are first treated with hexafluoroisopropanol (HFIP) and subsequently with heptafluorobutyric anhydride (HFBA). nih.gov This derivatization strategy is particularly effective for preparing the sample for analysis by GC-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). The resulting derivatives exhibit excellent chromatographic properties and ionization efficiency, enabling picogram-level determination of ZCA in hair. nih.gov

Method Validation Parameters

The reliability and accuracy of any analytical method for this compound must be confirmed through rigorous validation. Key validation parameters ensure that the method is fit for its intended purpose in a clinical or forensic setting.

Validated methods for ZCA analysis typically demonstrate the following characteristics:

Linearity : The method should exhibit a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For instance, a GC-MS/MS method for ZCA in hair was linear from 16 to 200 pg/mg, while an LC-MS/MS method for ZCA in oral fluid showed linearity from 0.1 to 200 ng/mL. nih.govnih.gov Another LC-MS/MS method for hair analysis demonstrated a linear range of 1.0–200.0 pg/mg for ZCA. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For ZCA, reported LODs are as low as 1.7 pg/mg in hair and 0.05 ng/mL in oral fluid. nih.govnih.gov Corresponding LOQs were 1.0 pg/mg in hair and 0.1 ng/mL in oral fluid. researchgate.netnih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For ZCA analysis in hair, intra- and inter-day accuracies were reported to be between -7.0% to 8.7% and -2.8% to 7.8%, respectively. nih.gov The corresponding precisions were within 16.9% and 11.7%. nih.gov Another study reported intraday accuracy between -7.1% and 9.0% with precision within 6.5%, and interday accuracy from -6.1% to 7.9% with precision within 5.4%. researchgate.net

Matrix Effects : This evaluates the influence of co-extracted compounds from the biological matrix on the analyte's ionization and signal intensity. It is a critical parameter in LC-MS/MS analysis, with one study reporting matrix effects for ZCA between 64.6–106.5%. researchgate.net

Table 2: Method Validation Parameters for this compound (ZCA)

| Parameter | Matrix | Method | Value | Reference |

| Linear Range | Hair | GC-EI-MS/MS | 16–200 pg/mg | nih.gov |

| Oral Fluid | LC-MS/MS | 0.1–200 ng/mL | nih.gov | |

| Hair | LC-MS/MS | 1.0–200.0 pg/mg | researchgate.net | |

| LOD | Hair | GC-EI-MS/MS | 1.7 pg/mg | nih.gov |

| Oral Fluid | LC-MS/MS | 0.05 ng/mL | nih.gov | |

| LOQ | Hair | LC-MS/MS | 1.0 pg/mg | researchgate.net |

| Oral Fluid | LC-MS/MS | 0.1 ng/mL | nih.gov | |

| Accuracy (Inter-day) | Hair | GC-EI-MS/MS | -2.8% to 7.8% | nih.gov |

| Hair | LC-MS/MS | -6.1% to 7.9% | researchgate.net | |

| Precision (Inter-day) | Hair | GC-EI-MS/MS | < 11.7% | nih.gov |

| Hair | LC-MS/MS | < 5.4% | researchgate.net | |

| Recovery | Hair | GC-EI-MS/MS | 77.6%–111.7% | nih.gov |

| Urine | GC-MS | 80% | oup.comsigmaaldrich.com |

Sensitivity and Limits of Detection (LOD) / Limits of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com For this compound, these limits vary depending on the analytical technique and the biological matrix being tested (e.g., urine, hair, oral fluid).

In urine analysis, LC-MS/MS methods have demonstrated high sensitivity. One validated method reported an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL for both zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA). nih.gov Another study established a higher LOQ of 4 µg/L (4 ng/mL) for ZCA, which was deemed suitable for clinical compliance monitoring. oup.com A separate GC-MS method for ZCA in urine cited an LOD of 2 ng/mL. nih.gov Methodologies can also be adjusted for different monitoring purposes, with some labs using an LOQ as high as 50 ng/mL for ZCA in urine. oup.comoup.com

For hair analysis, which provides a longer window of detection, the required sensitivity is even greater. A GC-MS/MS method determined the LOD for ZPCA and ZCA in hair to be 1.8 pg/mg and 1.7 pg/mg, respectively. nih.gov An LC-MS/MS method achieved an even lower limit of quantification (LLOQ) of 0.5 pg/mg for ZPCA in hair. researchgate.net

In oral fluid, a rapid and sensitive LC-MS/MS method was developed with an LOD for ZPCA of 0.05 ng/mL and an LLOQ of 0.1 ng/mL, demonstrating the feasibility of detecting the metabolite in this less invasive matrix. nih.govresearchgate.net

Table 1: Sensitivity of Analytical Methods for this compound

| Analyte | Matrix | Method | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|---|---|

| ZCA & ZPCA | Urine | UPLC/MS/MS | 0.05 ng/mL | 0.1 ng/mL | nih.gov |

| ZCA | Urine | GC-MS | 2 ng/mL | - | nih.gov |

| ZCA | Urine | LC-MS/MS | - | 4 ng/mL | oup.com |

| ZCA | Urine | LC-MS/MS | - | 50 ng/mL | oup.comresearchgate.net |

| ZPCA | Oral Fluid | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | nih.govresearchgate.net |

| ZPCA | Hair | GC-EI-MS/MS | 1.8 pg/mg | - | nih.gov |

| ZCA | Hair | GC-EI-MS/MS | 1.7 pg/mg | - | nih.gov |

| ZPCA | Hair | LC-MS/MS | - | 0.5 pg/mg | researchgate.net |

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by analyzing calibration standards at several concentration levels. The calibration range must encompass the expected concentrations of the analyte in routine samples.

For the analysis of ZCA in urine, a validated LC-MS/MS method showed linearity over a wide range of 4 to 10,000 µg/L (or 4 to 10,000 ng/mL). oup.com Another UPLC/MS/MS method established linear ranges of 0.1-600 ng/mL for ZPCA and 0.1-300 ng/mL for ZCA in urine, with correlation coefficients (r²) greater than 0.9995. nih.gov

In hair analysis, a GC-EI-MS/MS method was linear from 8-100 pg/mg for ZPCA and 16-200 pg/mg for ZCA, with correlation coefficients (r) exceeding 0.997. nih.gov An LC-MS/MS method for hair analysis demonstrated a calibration range of 0.5–200.0 pg/mg for ZPCA, with a coefficient of determination (r²) of ≥0.9986. researchgate.net

For oral fluid analysis via LC-MS/MS, good linearity was achieved over a range of 0.1-200 ng/mL for ZPCA. nih.gov

Table 2: Linearity and Calibration Ranges for this compound

| Analyte | Matrix | Method | Calibration Range | Correlation Coefficient (r/r²) | Reference |

|---|---|---|---|---|---|

| ZCA | Urine | LC-MS/MS | 4 - 10,000 ng/mL | - | oup.com |

| ZPCA | Urine | UPLC/MS/MS | 0.1 - 600 ng/mL | r² > 0.9995 | nih.gov |

| ZCA | Urine | UPLC/MS/MS | 0.1 - 300 ng/mL | r² > 0.9995 | nih.gov |

| ZPCA | Oral Fluid | LC-MS/MS | 0.1 - 200 ng/mL | - | nih.gov |

| ZPCA | Hair | GC-EI-MS/MS | 8 - 100 pg/mg | r > 0.997 | nih.gov |

| ZCA | Hair | GC-EI-MS/MS | 16 - 200 pg/mg | r > 0.997 | nih.gov |

| ZPCA | Hair | LC-MS/MS | 0.5 - 200.0 pg/mg | r² ≥ 0.9986 | researchgate.net |

Recovery and Precision Assessments

Recovery and precision are critical parameters for validating the reliability of an analytical method. Recovery refers to the efficiency of the extraction process, indicating how much of the analyte is successfully recovered from the matrix. Precision measures the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

In hair analysis using GC-EI-MS/MS, recoveries for ZPCA and ZCA ranged from 77.6% to 111.7%. nih.gov The intra-day and inter-day precisions were within 16.9% and 11.7%, respectively, while accuracies were between -7.0% to 8.7% (intra-day) and -2.8% to 7.8% (inter-day). nih.gov An LC-MS/MS method for ZPCA in hair reported recoveries of 65.2–96.6%, with intra-day precision within 6.5% and inter-day precision within 5.4%. researchgate.net

Table 3: Recovery and Precision Data for this compound

| Analyte(s) | Matrix | Method | Recovery (%) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| ZCA | Urine | GC-MS | 80% | - | - | nih.gov |

| ZCA | Urine | LC-MS/MS | 78 - 90% | - | 2.4 - 3.7% | oup.com |

| ZPCA & ZCA | Urine | UPLC/MS/MS | 70.0 - 98.3% | < 15% | < 15% | nih.gov |

| ZPCA & ZCA | Hair | GC-EI-MS/MS | 77.6 - 111.7% | < 16.9% | < 11.7% | nih.gov |

| ZPCA | Hair | LC-MS/MS | 65.2 - 96.6% | < 6.5% | < 5.4% | researchgate.net |

Application of Stable-Labeled Internal Standards (e.g., Zolpidem-D6, Zolpidem-D7, ZPCA-D4)

The use of stable-labeled internal standards (IS) is a cornerstone of modern quantitative mass spectrometry. These are compounds that are chemically identical to the analyte but have had one or more atoms replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Because they have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and experience similar ionization and extraction efficiencies, thus correcting for variations in sample preparation and instrument response.

For the analysis of zolpidem and its metabolites, several deuterated internal standards are employed. Zolpidem-d6 is commonly used as an internal standard when quantifying both the parent drug and its carboxylic acid metabolite. oup.comoup.comoup.com

Specifically for the quantitation of this compound, a dedicated stable-labeled internal standard, Zolpidem Phenyl-4-carboxylic acid-D4 (ZPCA-D4), is available. cerilliant.com This standard is ideal for LC/MS or GC/MS applications in clinical toxicology and forensic analysis, as it most closely mimics the behavior of the ZPCA metabolite throughout the analytical process. cerilliant.com Another study utilized ZCA-d6 as the internal standard for ZCA analysis. oup.com The use of these specific internal standards, such as ZPCA-D4 or ZCA-d6, provides the highest degree of accuracy for the quantification of the metabolite by compensating for any analyte loss during extraction and variability in ionization. oup.comcerilliant.com Another available standard is this compound-2H4. thermofisher.com

Pharmacokinetic Profiles and Excretion Characteristics of Zolpidem Carboxylic Acid

Formation and Elimination Kinetics of Zolpidem Carboxylic Acid

Once formed, this compound is considered pharmacologically inactive. drugbank.com Its elimination from the body occurs mainly through renal excretion. drugbank.com Studies have shown that this compound has a longer elimination half-life compared to the parent drug. For instance, in a study involving oral administration of zolpidem, the elimination half-life of this compound in oral fluid was found to be 5.11 ± 0.67 hours, whereas the half-life of zolpidem was 2.77 ± 0.71 hours. nih.gov This longer half-life contributes to a wider detection window for the metabolite in biological samples.

Prevalence and Relative Concentrations of Carboxylic Acid Metabolites in Biological Matrices

This compound is the most abundant metabolite of zolpidem found in urine, accounting for approximately 51% of an administered dose. cerilliant.com Its prevalence makes it a reliable marker for zolpidem intake. oup.comresearchgate.net In urine, the concentration of this compound is significantly higher than that of the parent compound. oup.comresearchgate.netoup.comjohnshopkins.edu This is particularly important in compliance monitoring and forensic toxicology, as the detection of the parent drug can be challenging due to its short half-life. oup.comresearchgate.net

In oral fluid, both zolpidem and this compound can be detected. Following a 10 mg oral dose of zolpidem tartrate, the maximum concentration of this compound in oral fluid was observed to be 0.28 ± 0.16 ng/mL, occurring at approximately 2 hours post-administration. nih.gov In contrast, the peak concentration of zolpidem in oral fluid was significantly higher at 36.73 ± 10.89 ng/mL. nih.gov

Hair analysis can also be used to detect zolpidem and its metabolites, providing a longer detection window. In one study, the concentration of this compound in hair ranged from 16.6 to 21.8 pg/mg in suspected zolpidem abusers. researchgate.net

Metabolic Ratios of this compound to Parent Compound

The ratio of this compound to zolpidem can provide valuable information, such as estimating the time of drug administration. nih.gov In oral fluid, the zolpidem/Zolpidem Carboxylic Acid ratio decreases over time following drug intake. nih.gov

In a large-scale study of urine samples from patients on zolpidem therapy, the mean concentration of this compound was found to be significantly higher than that of zolpidem. For females, the mean concentration of this compound was 2315.4 ng/mL, while the mean zolpidem concentration was 176.5 ng/mL. researchgate.net For males, the mean this compound concentration was 1890.98 ng/mL, and the mean zolpidem concentration was 142.5 ng/mL. researchgate.net These data highlight the much greater abundance of the carboxylic acid metabolite in urine.

In Vivo Detection Window of this compound in Biological Samples

The extended presence of this compound in the body compared to its parent compound results in a longer detection window. In urine, this compound can be detected for up to 72 hours after a single 10 mg dose of zolpidem. researchgate.net Some studies suggest the detection window in urine for therapeutic doses can be around 24-48 hours, which is likely to increase with overdose. nih.gov The detection of zolpidem itself in urine is often limited to a much shorter period, with concentrations approaching the limit of detection around 36 hours post-administration. oup.com The inclusion of this compound in toxicological screening significantly enhances the ability to determine prior zolpidem use. oup.comresearchgate.netjohnshopkins.edu

In oral fluid, both zolpidem and this compound are detectable for up to 72 hours after a single dose. nih.gov Hair analysis offers the longest detection window, with the ability to identify zolpidem exposure for weeks to months, depending on the length of the hair sample. researchgate.net

Comparative Pharmacokinetic Studies in Non-Human Animal Models (e.g., Rats)

Rat models have been instrumental in understanding the pharmacokinetics of zolpidem and its metabolites. Studies in rats have investigated aspects such as sex-related differences in metabolism and the distribution of the drug and its metabolites in various tissues. jst.go.jpnih.govresearchgate.net

Sex-Dimorphism in Metabolite Pharmacokinetics

Significant sex differences in the pharmacokinetics of zolpidem have been observed in both humans and rats. researchgate.netnih.gov In humans, females tend to have higher plasma concentrations of zolpidem compared to males. nih.govajmc.com One study found that the mean maximum plasma concentration and the area under the plasma concentration-time curve for zolpidem were 9.9% and 32.5% higher in females, respectively. nih.gov Interestingly, this study also noted that CYP3A4 activity, the primary enzyme responsible for zolpidem metabolism, was higher in females. nih.gov

In rats, sex differences in drug metabolism are well-documented and are often more pronounced than in humans. nih.gov These differences are largely attributed to the sexually dimorphic secretion patterns of growth hormone, which regulate the expression of hepatic cytochrome P450 enzymes. nih.gov While specific data on the sex-dimorphism of this compound pharmacokinetics in rats is not extensively detailed in the provided search results, the established sex differences in the parent drug's metabolism suggest that the formation and elimination of its metabolites would also likely exhibit sex-dependent variations.

Brain and Plasma Distribution of Carboxylic Acid Metabolites in Animal Models

While the parent drug zolpidem readily crosses the blood-brain barrier, its metabolites, including this compound, are not expected to have significant central nervous system activity. drugbank.com A study in rats examining the brain and plasma distribution of zolpidem after acute and chronic administration found that cerebral levels of zolpidem remained relatively stable over a 28-day treatment period. nih.gov Although this study focused on the parent compound, the polar nature of the carboxylic acid metabolite would likely limit its ability to penetrate the blood-brain barrier. Research has shown that in rats, the plasma and brain concentrations of zolpidem can be measured at various time points after administration. researchgate.net However, specific data on the distribution of this compound in the brain of animal models was not available in the provided search results.

Comparative Metabolomic Investigations Involving Zolpidem Carboxylic Acid

Comparative Analysis of Zolpidem Metabolite Profiles

The biotransformation of zolpidem results in multiple inactive metabolites. jst.go.jpnih.gov The main metabolic pathways involve the oxidation of the methyl groups on both the phenyl and imidazopyridine rings, which are subsequently converted to carboxylic acids. nih.gov The two primary carboxylic acid metabolites are zolpidem 6-carboxylic acid and zolpidem phenyl-4-carboxylic acid (ZCA). nih.gov Of these, ZCA is the major metabolite in humans. oup.com

Research shows that ZCA is a more abundant and reliable biomarker of zolpidem intake in urine than the parent drug itself. nih.gov This is due to the extensive metabolism of zolpidem, where less than 1% of a dose is excreted unchanged in the urine. researchgate.net In contrast, ZCA can account for up to 51% of an administered dose found in urine. avma.orgnih.gov

A comparative analysis of urine samples from a large cohort of patients highlights this difference in detection rates.

| Analyte | Detection Rate in Urine Samples (%) | Key Finding |

|---|---|---|

| Zolpidem | 22.9% | Parent drug has a short detection window due to rapid metabolism. researchgate.net |

| Zolpidem Phenyl-4-Carboxylic Acid (ZCA) | 50.3% | Metabolite analysis increases the detection of zolpidem intake by 27.5%. nih.govresearchgate.net |

Data derived from a study of 3,142 human urine samples. nih.govresearchgate.net

Pharmacokinetic studies in other biological matrices, such as oral fluid, also demonstrate differences between zolpidem and ZCA. Following a single administration, both compounds can be detected, but their concentration profiles and elimination half-lives vary significantly.

| Pharmacokinetic Parameter | Zolpidem | Zolpidem Phenyl-4-Carboxylic Acid (ZCA) |

|---|---|---|

| Maximum Concentration (Cmax) | 36.73 ± 10.89 ng/mL | 0.28 ± 0.16 ng/mL |

| Time to Maximum Concentration (Tmax) | 2.0 ± 0.52 hours | 2.0 ± 0.37 hours |

| Elimination Half-life (t1/2) | 2.77 ± 0.71 hours | 5.11 ± 0.67 hours |

Pharmacokinetic data in oral fluid from 14 human volunteers. pharmgkb.org

Furthermore, studies have indicated sex-based differences in zolpidem metabolism, with some evidence suggesting that females exhibit lower clearance and consequently have statistically significant higher urine concentrations of ZCA compared to males. nih.govnih.gov

Impact of Enzyme Induction and Inhibition on Carboxylic Acid Metabolite Formation

The formation of zolpidem's hydroxylated precursors, which are then oxidized to Zolpidem Carboxylic Acid, is mediated primarily by the cytochrome P450 (CYP) enzyme system. mdpi.com In vitro studies using human liver microsomes have identified the specific isoforms involved and their relative contributions:

CYP3A4: Accounts for the majority of metabolism (approx. 61%). nih.govresearchgate.netmdpi.com

CYP2C9: Plays a significant secondary role (approx. 22%). nih.govresearchgate.netmdpi.com

CYP1A2: Contributes a smaller portion (approx. 14%). nih.govresearchgate.netmdpi.com

CYP2D6 and CYP2C19: Have minimal involvement (less than 3% each). nih.govmdpi.com

Given the reliance on these enzymes, their induction or inhibition by co-administered drugs can significantly alter the metabolic rate of zolpidem and the subsequent formation of ZCA.

Enzyme Inhibition: The impact of CYP inhibitors on zolpidem metabolism has been studied extensively. Potent inhibitors of CYP3A4 can slow the clearance of zolpidem, leading to higher plasma concentrations. For instance, ketoconazole, a strong CYP3A4 inhibitor, increases the area under the plasma concentration-time curve (AUC) of oral zolpidem by a factor of 1.7. mdpi.com This is a direct result of the inhibition of the primary metabolic pathway leading to the carboxylic acid metabolite. The effects of various inhibitors on the formation of zolpidem's primary precursor metabolite have been quantified in vitro.

| Inhibitor | Target Enzyme(s) | Observed In Vitro Effect on Zolpidem Metabolism |

|---|---|---|

| Ketoconazole | CYP3A4 | Potent inhibitor with a 50% inhibitory concentration (IC50) of approximately 0.61 µM against the formation of the M-3 metabolite. mdpi.com |

| Itraconazole & Fluconazole | CYP3A4 | Inhibit zolpidem biotransformation, but with IC50 values an order of magnitude higher than ketoconazole. mdpi.com |

| Sulfaphenazole | CYP2C9 | Produces an approximate 15% decrease in the rate of metabolite formation at concentrations specific for CYP2C9 inhibition. mdpi.com |

Enzyme Induction: Enzyme induction can accelerate the metabolism of a drug, leading to lower plasma concentrations and faster formation of metabolites. researchgate.net While potent inducers of CYP3A4, such as rifampicin, would be expected to increase the clearance of zolpidem, studies have also investigated whether zolpidem itself can induce metabolic enzymes. Research using primary cultures of human hepatocytes found that zolpidem did not alter the mRNA levels of CYP1A1, CYP1A2, CYP2C9, or CYP3A4, suggesting it is unlikely to cause auto-induction or significant inductive interactions with other drugs. nih.gov

Environmental Disposition and Persistence of Zolpidem Carboxylic Acid

Excretion Pathways and Environmental Input of Zolpidem Carboxylic Acid

Following administration, zolpidem undergoes significant transformation in the liver. Less than 1% of the parent drug is excreted unchanged in the urine. oup.comnih.gov The vast majority is converted into inactive metabolites, with this compound being the most prominent. oup.comdrugbank.comoup.com This metabolite is formed through the oxidation of the methyl group on the phenyl ring of the zolpidem molecule. drugbank.comoup.com

Studies have shown that this compound accounts for a substantial portion of the administered zolpidem dose excreted in urine, with estimates ranging from 33% to 51%. oup.comcerilliant.com Another significant, though less abundant, urinary metabolite is zolpidem 6-carboxylic acid. nih.gov Given its high excretion rate, this compound is a primary contributor to the entry of zolpidem-related compounds into the environment through wastewater systems. The detection window for this compound in urine can extend up to 72 hours after a single ingestion. researchgate.net

The amount of zolpidem and its metabolites entering the environment is directly linked to its usage. After being excreted, these compounds travel through sewage systems to wastewater treatment plants.

Considerations for Metabolite Presence in Aquatic Environments

The presence of zolpidem and its metabolites, particularly this compound, in aquatic environments is a growing concern. The parent compound, zolpidem, is classified as toxic to aquatic life with long-lasting effects. nih.gov While the metabolites are considered pharmacologically inactive in humans, their environmental impact is an area of ongoing research. drugbank.comnih.gov

The continuous introduction of these compounds into water bodies via treated wastewater effluent raises questions about their potential effects on aquatic organisms.

Biodegradation and Retention Potential in Wastewater Treatment Processes

The effectiveness of wastewater treatment plants (WWTPs) in removing zolpidem and its metabolites is a critical factor in determining their environmental concentrations. While some pharmaceuticals are effectively removed during treatment, others are more persistent.

Studies on the degradation of zolpidem have shown that it can be broken down under certain conditions. For instance, it has been observed to degrade in the presence of acid or base through hydrolysis, forming zolpacid. researchgate.netresearchgate.net However, zolpidem is relatively stable in neutral solutions and solid form. researchgate.net

Future Research Directions and Emerging Areas in Zolpidem Carboxylic Acid Studies

Development of Ultra-Sensitive Analytical Techniques for Trace Analysis

The demand for highly sensitive and rapid analytical methods for the detection of ZCA at trace levels is driven by the need for accurate compliance monitoring and forensic investigations. While current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are effective, future research is geared towards enhancing their sensitivity and efficiency.

Recent advancements have focused on optimizing sample preparation and instrumental analysis. For instance, a sensitive LC-MS/MS method has been developed for the simultaneous detection of zolpidem and ZCA in human urine with a rapid analysis time of 1.8 minutes. oup.com This method demonstrated linearity from 4 to 10,000 µg/L for ZCA. oup.com Another study presented a GC-MS method for ZCA in urine with a limit of detection (LOD) of 2 ng/mL. researchgate.netnih.gov

Future research will likely explore novel extraction techniques, such as electromembrane extraction (EME), which has shown promise in pre-concentrating zolpidem from biological samples, thereby enhancing the sensitivity of detection by methods like high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.gov The development of methods with even lower limits of detection (LOD) and quantification (LOQ) remains a key objective. For example, a gas chromatography-electron ionization-tandem mass spectrometric (GC-EI-MS/MS) method for ZCA in hair achieved an impressive LOD of 1.7 pg/mg. nih.gov

The table below summarizes the limits of detection and quantification for ZCA using various analytical techniques as reported in the literature.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| LC-MS/MS | Urine | - | 4 µg/L oup.comjohnshopkins.edu |

| GC-MS | Urine | 2 ng/mL researchgate.netnih.gov | - |

| LC-MS/MS | Oral Fluid | 0.05 ng/mL oup.com | 0.1 ng/mL oup.com |

| GC-EI-MS/MS | Hair | 1.7 pg/mg nih.gov | - |

| HPLC-UV with EME | Biological Samples | 3 ng/mL nih.gov | 10 ng/mL nih.gov |

| LC-MS/MS | Urine | - | 10 ng/mL nih.gov |

Investigation of Less Characterized Zolpidem Carboxylic Acid Isomers and Conjugates

Zolpidem undergoes extensive metabolism, leading to the formation of several metabolites. The two major metabolites are zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA). nih.gov While ZPCA is well-studied, there is a need for more comprehensive investigation into other, less characterized isomers and their conjugates.

Research has successfully developed methods for the simultaneous determination of ZPCA and ZCA in hair, with concentration ranges of 11.9–35.9 pg/mg for ZPCA and 16.6–21.8 pg/mg for ZCA found in forensic samples. nih.gov An expeditious synthesis route for the two major metabolites of zolpidem has been established, which will facilitate further studies on their properties and toxicological significance. nih.gov

Future investigations should aim to identify and quantify other potential isomers and their metabolic products. While there are currently no reports of conjugation for zolpidem or ZCA, the possibility of glucuronide or sulfate (B86663) conjugates being formed, even in small amounts, cannot be entirely ruled out and warrants further exploration. oup.com Understanding the complete metabolic profile of zolpidem, including all its isomers and conjugates, is essential for a more accurate interpretation of toxicological findings.

Exploration of this compound as a Biomarker for Exposure Assessment in Diverse Biological Matrices

This compound has proven to be a valuable biomarker for zolpidem exposure, primarily due to its longer detection window compared to the parent drug. oup.comresearchgate.net Less than 1% of a zolpidem dose is excreted unchanged in urine, whereas ZCA accounts for a significant portion of the dose. oup.com This makes ZCA a more reliable indicator of zolpidem intake, especially in cases where time has elapsed since administration. johnshopkins.eduresearchgate.netunitedchem.com

The utility of ZCA as a biomarker has been demonstrated in various biological matrices:

Urine: In urine, ZCA can be detected for up to 72 hours after a single 10 mg dose of zolpidem. researchgate.netnih.gov Studies have shown that in a large sample of urine specimens, ZCA was detected in 50.3% of cases, while the parent zolpidem was found in only 22.9%. oup.comjohnshopkins.edu In another study, monitoring for ZCA increased the detection rate of zolpidem use by 27.5%. unitedchem.com

Oral Fluid: Both zolpidem and ZPCA can be detected in oral fluid. nih.gov A study on the pharmacokinetics in oral fluid found that ZPCA could be detected after 1 hour and had a half-life of 5.11 ± 0.67 hours. nih.gov The ratio of zolpidem to ZPCA in oral fluid may also help in estimating the time of drug use. nih.gov

Hair: Hair analysis provides a longer window of detection for drug exposure. A sensitive GC-EI-MS/MS method has been developed for the determination of ZPCA and ZCA in human hair, demonstrating its suitability for monitoring long-term zolpidem use. nih.gov

Future research should focus on further validating the use of ZCA as a biomarker in these and other alternative matrices, such as sweat and meconium. Establishing standardized cutoff concentrations for ZCA in different biological fluids would also be beneficial for clinical and forensic applications.

The following table presents a summary of findings on ZCA as a biomarker in different biological matrices.

| Biological Matrix | Key Findings |

| Urine | Longer detection window than zolpidem (up to 72 hours). researchgate.netnih.gov Significantly higher detection rate compared to the parent drug. oup.comjohnshopkins.edu |

| Oral Fluid | Detectable after 1 hour with a half-life of approximately 5.11 hours. nih.gov The zolpidem/ZPCA ratio may indicate the time of intake. nih.gov |

| Hair | Suitable for long-term monitoring of zolpidem exposure. nih.gov |

Advanced Spectroscopic Characterization of Metabolite Structures

The definitive identification and structural elucidation of zolpidem metabolites rely on advanced spectroscopic techniques. Mass spectrometry, particularly when coupled with chromatographic separation, is a cornerstone in this field.

LC-MS/MS is a powerful tool for the simultaneous detection and quantification of zolpidem and its metabolites. oup.comoup.com The fragmentation patterns observed in the mass spectra provide crucial information for structural confirmation. researchgate.net For instance, the major hydrolytic degradation product, zolpacid, shows a molecular ion (MH+) at m/z 281 and fragment ions at m/z 236 and 222. researchgate.netakjournals.com

In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role. The structures of the two major metabolites of zolpidem have been confirmed using 2D (1)H-(15)N NMR correlation, providing unambiguous structural assignments. nih.gov

Future research should employ a combination of high-resolution mass spectrometry (HRMS) and advanced NMR techniques (e.g., 2D NMR experiments like COSY, HSQC, and HMBC) to characterize novel or trace-level metabolites of zolpidem. This will lead to a more complete understanding of the metabolic fate of the drug and the structures of its various transformation products.

Comprehensive Studies on Environmental Degradation Pathways of this compound

The increasing use of pharmaceuticals like zolpidem has led to concerns about their environmental presence and persistence. Understanding the environmental degradation pathways of zolpidem and its metabolites, including ZCA, is crucial for assessing their potential ecological impact.

Studies on the degradation of zolpidem tartrate have shown that it is unstable in solution, particularly when exposed to light and acidic or alkaline conditions. researchgate.netakjournals.com The major hydrolytic degradation product has been identified as zolpacid. researchgate.netakjournals.com Photolytic degradation leads to the formation of other products, including oxozolpidem, zolpyridine, and zolpaldehyde. researchgate.netakjournals.com

Recent research has also explored the use of photocatalysts for the degradation of zolpidem in water. Tin (II) tungstate (B81510) (SnWO4) nanoparticles have been shown to be effective in the photodegradation of zolpidem under UV light irradiation, with degradation efficiencies of up to 98%. nih.gov

Future research should focus on the environmental fate of ZCA itself, as it is a major metabolite excreted into wastewater. Studies should investigate its persistence, potential for bioaccumulation, and the formation of transformation products under various environmental conditions (e.g., in soil, sediment, and surface water). The ecotoxicity of ZCA and its degradation products also warrants thorough investigation to fully understand the environmental risks associated with zolpidem use.

The table below lists the identified degradation products of zolpidem.

| Degradation Condition | Degradation Products |

| Acid/Base Hydrolysis | Zolpacid researchgate.netakjournals.com |

| Photolysis | Oxozolpidem, Zolpyridine, Zolpaldehyde researchgate.netakjournals.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.